N-(3-nitrophenyl)decanamide
N-(3-nitrophenyl)decanamide
Decanoyl m-Nitroaniline (DemNA) is one of several nitroaniline fatty acid amides which can be used to measure fatty acid amide hydrolase (FAAH) activity. FAAH is a relatively unselective enzyme in that it accepts a variety of amide head groups other than the ethanolamine of its endogenous substrate anandamide (arachidonyl ethanolamide; AEA). It also will hydrolyze fatty acid amides with fewer carbons and fewer double bonds than arachidonate. Exposure of DemNA to FAAH activity results in the release of the yellow colorimetric dye m-nitroaniline (ε = 13,500 at 410 nm) This allows the fast and convenient measurement of FAAH activity using a 96 well plate spectrophotometer.
Brand Name:
Vulcanchem
CAS No.:
72298-61-4
VCID:
VC21238729
InChI:
InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-12-16(19)17-14-10-9-11-15(13-14)18(20)21/h9-11,13H,2-8,12H2,1H3,(H,17,19)
SMILES:
CCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Molecular Formula:
C16H24N2O3
Molecular Weight:
292.37 g/mol
N-(3-nitrophenyl)decanamide
CAS No.: 72298-61-4
Cat. No.: VC21238729
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Decanoyl m-Nitroaniline (DemNA) is one of several nitroaniline fatty acid amides which can be used to measure fatty acid amide hydrolase (FAAH) activity. FAAH is a relatively unselective enzyme in that it accepts a variety of amide head groups other than the ethanolamine of its endogenous substrate anandamide (arachidonyl ethanolamide; AEA). It also will hydrolyze fatty acid amides with fewer carbons and fewer double bonds than arachidonate. Exposure of DemNA to FAAH activity results in the release of the yellow colorimetric dye m-nitroaniline (ε = 13,500 at 410 nm) This allows the fast and convenient measurement of FAAH activity using a 96 well plate spectrophotometer. |
|---|---|
| CAS No. | 72298-61-4 |
| Molecular Formula | C16H24N2O3 |
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | N-(3-nitrophenyl)decanamide |
| Standard InChI | InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-12-16(19)17-14-10-9-11-15(13-14)18(20)21/h9-11,13H,2-8,12H2,1H3,(H,17,19) |
| Standard InChI Key | ZSNIMTCNOZNHRZ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
| Canonical SMILES | CCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator